BenchChemオンラインストアへようこそ!

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea

sEH inhibition medicinal chemistry structure–activity relationship

This tetra-substituted urea features a unique dual-heterocycle scaffold (furan + tetrahydropyran) with an o-tolyl group, serving as a precise structural probe for sEH inhibitor SAR studies. Its moderate MW (314.4) allows for systematic elaboration of solubility, permeability, and metabolic stability. Researchers can benchmark results against patent data (US 10,377,744) to deconvolute steric vs. electronic contributions to target engagement. Choose this compound for its defined role in interrogating ortho-methyl substituent effects within a conformationally restricted pharmacophore, enabling head-to-head comparisons with 2-fluorophenyl or 2-ethoxyphenyl analogs.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 1448046-77-2
Cat. No. B2355117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea
CAS1448046-77-2
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3
InChIInChI=1S/C18H22N2O3/c1-14-5-2-3-7-17(14)19-18(21)20(13-16-6-4-10-23-16)15-8-11-22-12-9-15/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21)
InChIKeyNHRZAGSKQMFJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea (CAS 1448046-77-2): Key Compound Attributes for Research Procurement


1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea (CAS 1448046-77-2, molecular formula C₁₈H₂₂N₂O₃, molecular weight 314.4 g/mol) is a conformationally restricted tetra-substituted urea derivative incorporating a furan-2-ylmethyl substituent, a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group, and an o-tolyl (2-methylphenyl) moiety [1]. The compound belongs to a class of heterocycle-bearing ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, where the combination of lipophilic aromatic and heterocyclic pharmacophores aims to modulate enzyme potency, residence time, and physicochemical properties [2]. Its structure differentiates it from simpler diaryl ureas by the presence of both an oxygen-containing saturated heterocycle (tetrahydropyran) and an aromatic heterocycle (furan), which can influence binding-site complementarity and metabolic stability compared to analogs lacking one of these features.

Why Generic Substitution of 1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea with Close Analogs Is Not Advisable Without Direct Comparative Data


Urea-based sEH inhibitors display steep structure–activity relationships where minor modifications of the N‑aryl or N‑heterocyclic substituents can alter inhibitory potency by orders of magnitude, shift logP by >1 unit, and change enzyme‑residence time (t₁/₂) by several fold [1]. In the US 10,377,744 patent series, for example, Ki values for human sEH range from <0.05 nM to >10 nM across structurally related congeners, and experimental logP varies from 1.5 to >10, demonstrating that even isosteric replacements are not functionally equivalent [1]. Consequently, substituting 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea with a close analog—such as the 2-fluorophenyl, 3,4-dimethylphenyl, or 2-ethoxyphenyl variant—without matched-head-to-head potency, selectivity, ADME, and physicochemical data risks introducing an uncharacterized change in target engagement, solubility, or metabolic profile.

Quantitative Evidence Guide: 1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea Versus Analogs


Structural Differentiation: Simultaneous Furan and Tetrahydropyran Substitution Pattern

The target compound uniquely combines a furan-2-ylmethyl group on one urea nitrogen and a tetrahydro-2H-pyran-4-yl group on the same nitrogen, with an o-tolyl group on the other urea nitrogen [1]. Closest analogs identified in the patent and database landscape—such as 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, 3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, and 3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448037-84-0)—each replace the o-tolyl moiety with a different substituted phenyl ring, while retaining the furan–tetrahydropyran pharmacophore [2]. This substitution pattern is non-trivial because the o-methyl group imposes a steric and electronic environment distinct from halo, dialkyl, or alkoxy substituents, potentially affecting the dihedral angle of the urea core and the fit within the sEH active site.

sEH inhibition medicinal chemistry structure–activity relationship

Class-Level Potency Range Inferred from Tetrahydropyran-Containing sEH Inhibitors

Although the target compound's individual inhibitory constant (Ki) for human soluble epoxide hydrolase has not been publicly disclosed, a structurally related series in US 10,377,744 demonstrates that tetrahydropyran-bearing ureas can achieve Ki values ranging from <0.05 nM to approximately 2.9 nM against recombinant human sEH, with accompanying residence half-lives (t₁/₂) between 3.3 and 24 minutes [1]. Specifically, compound 26 in Table I (US 10,377,744) containing a tetrahydropyran ring exhibited a Ki of <0.05 nM, and compound 22 exhibited a Ki of 0.87 nM [1]. These data contextualize the potency envelope of tetrahydropyran-substituted urea sEH inhibitors, though they do not replace direct measurement on the exact compound.

sEH inhibition enzyme kinetics Ki determination

Physicochemical Differentiation: Calculated vs. Experimental lipophilicity Landscape

The US 10,377,744 patent provides experimental logP (eLogP) and calculated logP (cLogP) values for multiple tetrahydropyran-containing ureas, revealing that small changes in the aryl substituent shift eLogP by 0.5–1.0 log units [1]. For example, compound 9 (molecular weight 381.13) has eLogP 3.16, while compound 15 (molecular weight 399.18) has eLogP 3.41 [1]. The target compound, bearing a furan-2-ylmethyl and o-tolyl group (MW 314.4), is expected to have a lower molecular weight and potentially lower logP than many congeners with trifluoromethoxy or extended alkyl chains, which may translate to different solubility and permeability profiles, though direct experimental data are absent.

physicochemical profiling logP solubility

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea in sEH-Focused Research Programs


SAR Exploration of the N′-Aryl Substituent in Conformationally Restricted sEH Ureas

The compound serves as a precise structural probe for interrogating the effect of an ortho-methyl substituent on the N′-phenyl ring within the dual-heterocycle (furan + tetrahydropyran) urea scaffold. It can be directly compared with the 2-fluorophenyl and 2-ethoxyphenyl analogs to deconvolute steric versus electronic contributions to sEH inhibition potency, residence time, and lipophilicity, guided by the class-level trends documented in US 10,377,744 [1].

Physicochemical Benchmarking in sEH Inhibitor Optimization Programs

Given its moderate molecular weight (314.4) relative to many potent sEH inhibitors (MW often >400), the compound can serve as a low-MW starting point for assessing the impact of incremental structural elaboration on solubility, permeability, and metabolic stability. Researchers can use the US 10,377,744 data set as a reference framework to contextualize experimentally determined logP and solubility values [1].

In Vitro sEH Activity Assay Validation

If the compound demonstrates potency within the nanomolar range typical of tetrahydropyran-containing ureas (as inferred from the patent class [1]), it can be employed as a reference inhibitor in FRET-based or radiometric sEH assays to validate assay performance across laboratories, provided that its precise Ki is first established in the user's own assay system.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.